Product packaging for Methyl 2,3-difluoro-4-(hexyloxy)benzoate(Cat. No.:)

Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Cat. No.: B13400653
M. Wt: 272.29 g/mol
InChI Key: DQKWVENALMBPHR-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a useful research compound. Its molecular formula is C14H18F2O3 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18F2O3 B13400653 Methyl 2,3-difluoro-4-(hexyloxy)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18F2O3

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2,3-difluoro-4-hexoxybenzoate

InChI

InChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3

InChI Key

DQKWVENALMBPHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F

Origin of Product

United States

Contextualization Within Fluorinated Benzoate Esters

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a member of the fluorinated benzoate (B1203000) esters, a class of compounds widely investigated for their unique properties conferred by the presence of fluorine atoms. Fluorination of aromatic rings is a powerful strategy in molecular engineering due to fluorine's high electronegativity, small size, and low polarizability. bohrium.com These characteristics can profoundly influence intermolecular interactions, molecular packing, and electronic properties without significantly increasing molecular volume. bohrium.comnih.gov

In the context of materials science, fluorinated benzoate esters are extensively studied as components of liquid crystals. tandfonline.com The introduction of fluorine substituents can enhance mesomorphic properties, such as the stability of the smectic A (SmA) and chiral smectic C phases, which are crucial for display technologies. bohrium.comtandfonline.com The strong dipole moment of the C-F bond alters the electrostatic interactions between molecules, which can lead to improved thermal stability and desirable phase behavior. bohrium.com

Furthermore, fluorinated aromatic compounds, including benzoate derivatives, are pivotal in the development of organic electronics. In organic solar cells, for example, fluorination of the polymer backbone can fine-tune the energy levels of the highest occupied molecular orbital (HOMO), which often leads to higher open-circuit voltages and improved device performance. nih.gov Fluorination also promotes more ordered molecular packing, which can enhance charge transport properties. nih.gov Recent studies have also explored fluorinated benzoates as precursors for generating alkyl radicals under photocatalytic conditions, highlighting their utility in organic synthesis. acs.org

Table 1: Comparison of Related Fluorinated Benzoate Esters

Compound NameKey Structural Difference from Title CompoundPrimary Research Area
Methyl 2,3-difluoro-4-hydroxybenzoateHydroxyl group instead of hexyloxy groupChemical Intermediate nih.gov
Methyl 2,4-difluorobenzoateFluorine at position 4, no alkoxy chainChemical Reagent sigmaaldrich.comsigmaaldrich.com
(S)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]-benzoateDifferent ester linkage, chiral octyl chain, single non-fluorinated ringLiquid Crystals tcichemicals.com
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoateTrifluoromethoxy group instead of hexyloxy groupChemical Intermediate apolloscientific.co.uk

Significance of Alkoxy Chains in Molecular Design

The hexyloxy group (–O(CH₂)₅CH₃) in Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a type of alkoxy chain. The incorporation of such chains is a fundamental tactic in molecular design, particularly for materials that rely on self-assembly, such as liquid crystals and organogels. nih.govresearchgate.net The length, number, and position of alkoxy chains critically determine the macroscopic properties of a material by modulating the delicate balance of intermolecular forces. nih.govresearchgate.net

The primary roles of alkoxy chains include:

Inducing and Stabilizing Mesophases: In liquid crystal design, flexible alkoxy chains act as "molecular plasticizers," lowering melting points and enabling the formation of liquid crystalline phases (mesophases). The length of the chain influences the type of mesophase; shorter chains often favor nematic phases, while longer chains tend to promote the formation of more ordered smectic or columnar phases due to increased van der Waals interactions. researchgate.netmdpi.comrsc.org

Controlling Self-Assembly: The interplay between the rigid aromatic core and the flexible alkyl chains drives molecular self-assembly. By systematically varying the length and density of alkoxy chains, researchers can direct molecules to form specific supramolecular structures, such as the switch from a liquid crystal phase to an organogel. nih.govresearchgate.net

Tuning Solubility: Alkoxy chains enhance the solubility of rigid, often insoluble, aromatic cores in organic solvents. This is crucial for solution-processable organic electronics, enabling the fabrication of devices like organic thin-film transistors (OTFTs) via cost-effective methods. mdpi.com

Modulating Intermolecular Spacing: The chains act as spacers, controlling the distance between the functional cores of molecules. This can affect electronic coupling and charge transport in organic semiconductors or alter the optical properties in photoluminescent materials. beilstein-journals.org

Research has shown that as the length of an alkyl chain increases, a liquid crystal molecule may exhibit a greater number of mesophases and transition to an isotropic liquid at a higher temperature. mdpi.com

Table 2: Effect of Alkoxy Chain on Material Properties

Property InfluencedGeneral Effect of Increasing Alkoxy Chain LengthScientific Context
Liquid Crystal Phase Type Can induce a shift from nematic to smectic or columnar phases. researchgate.netMaterials Science
Melting Point Generally decreases, enabling mesophase formation at lower temperatures. rsc.orgLiquid Crystal Design
Adsorption Energy Increases on surfaces, strengthening molecule-substrate interactions. beilstein-journals.orgSurface Science
Solubility Increases in nonpolar organic solvents. nih.govOrganic Synthesis & Device Fabrication

Overview of Research Areas for Substituted Benzoate Derivatives

Precursor Synthesis and Functionalization Strategies

The traditional synthesis of the target compound begins with the preparation of a key intermediate, Methyl 2,3-difluoro-4-hydroxybenzoate, which provides the essential fluorinated aromatic ring and the benzoate functional group.

Synthesis of Methyl 2,3-Difluoro-4-hydroxybenzoate and Analogues

The synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate serves as a critical starting point for the final product. nih.gov The preparation of this precursor and its analogues, such as other fluorinated hydroxybenzoic acids, can be achieved through various routes. google.comgoogle.comgoogle.com One common strategy involves the fluorination of an existing aromatic ring, followed by functional group manipulations to install the hydroxyl and methyl ester moieties. For instance, processes may start from compounds like 3,4,5-trifluoronitrobenzene, which undergoes a series of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield a difluoro-hydroxy-benzoic acid intermediate. google.com The introduction of fluorine atoms into organic molecules is of significant interest as it can impart unique properties to the compound. researchgate.netnih.govnih.gov

The general approach for synthesizing fluorinated aromatic compounds often involves nucleophilic aromatic substitution on highly fluorinated rings or electrophilic fluorination of electron-rich aromatic systems. Once the desired fluorinated phenol (B47542) is obtained, the carboxylic acid group can be introduced, followed by esterification to yield the methyl benzoate precursor.

Alkylation Reactions for Hexyloxy Moiety Introduction (e.g., Williamson Ether Synthesis with 1-bromohexane)

The introduction of the hexyloxy group onto the phenolic oxygen of Methyl 2,3-difluoro-4-hydroxybenzoate is commonly achieved via the Williamson ether synthesis. organicchemistrytutor.comwikipedia.org This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide through an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, the hydroxyl group of Methyl 2,3-difluoro-4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or sodium hydride (NaH), while polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are often used to dissolve the reactants and facilitate the S\textsubscript{N}2 reaction. francis-press.commdpi.com The resulting phenoxide then attacks the electrophilic carbon of 1-bromohexane (B126081), displacing the bromide ion and forming the desired ether linkage. wikipedia.org

The reaction proceeds via a backside attack, which is characteristic of the S\textsubscript{N}2 mechanism. libretexts.org For this reaction to be efficient, a primary alkyl halide like 1-bromohexane is ideal, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions, especially in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

Parameter Condition Purpose
Substrate Methyl 2,3-difluoro-4-hydroxybenzoate Phenolic precursor
Alkylating Agent 1-bromohexane Source of the hexyloxy group
Base Potassium carbonate (K₂CO₃) Deprotonates the hydroxyl group
Solvent N,N-Dimethylformamide (DMF) Dissolves reactants, facilitates S\textsubscript{N}2

| Temperature | 70°C | Provides activation energy for the reaction |

This interactive table summarizes typical conditions for the Williamson ether synthesis step.

Esterification Techniques for Benzoate Formation

The methyl ester group of the target molecule can be introduced at different stages of the synthesis. If the synthesis starts with 2,3-difluoro-4-(hexyloxy)benzoic acid, an esterification reaction is required. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H\textsubscript{2}SO\textsubscript{4}). cabidigitallibrary.org

The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed as a byproduct is removed by distillation. cabidigitallibrary.orggoogle.com Alternative catalysts, including solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or deep eutectic solvents (DES), have been developed to create more environmentally friendly and efficient processes. dergipark.org.triiste.org Tin-based catalysts, such as tin(II) oxalate, have also been employed for the esterification of benzoic acid, offering high product purity. google.com

In many synthetic routes, however, the methyl ester is already present in the precursor molecule (i.e., Methyl 2,3-difluoro-4-hydroxybenzoate), circumventing the need for a separate esterification step after the introduction of the hexyloxy group. mdpi.com

Advanced Synthetic Approaches

While traditional methods are effective, research into advanced synthetic techniques aims to improve reaction efficiency, reduce waste, and allow for more complex molecular architectures.

Mechanochemical Synthesis Techniques for Fluorinated Benzoates

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging green chemistry technique. frontiersin.org This approach can reduce or eliminate the need for bulk solvents, potentially leading to safer, more efficient, and environmentally benign processes. nih.gov

The synthesis of fluorinated compounds, including frameworks containing fluorinated ligands, has been successfully demonstrated using mechanochemical methods. frontiersin.org For the synthesis of fluorinated benzoates, mechanochemistry could potentially be applied to the esterification or etherification steps. For example, solid reactants could be milled together with a solid catalyst, driving the reaction forward without a solvent. This technique is particularly valuable for synthesizing materials that are otherwise difficult to obtain through conventional solution-based methods and can be a powerful tool for creating novel fluorinated polymers and materials on a preparative scale. nih.gov

Organometallic Reagent Application in Benzoate Functionalization

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases widely used in organic synthesis for forming carbon-carbon bonds. msu.edulibretexts.org When reacting with esters like benzoates, they typically add to the carbonyl carbon. libretexts.org This reaction usually proceeds via a double addition mechanism: the first addition leads to a ketone intermediate after the elimination of the methoxy (B1213986) group, which then rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol upon hydrolysis. libretexts.org

However, the high reactivity of these reagents limits their compatibility with functional groups containing acidic protons, such as alcohols or amines. libretexts.org For more controlled functionalization, less reactive organometallic compounds are employed. Polyfunctional zinc and magnesium organometallic reagents show excellent chemoselectivity and tolerate important functional groups like esters. nih.govresearchgate.net These reagents can be used for tasks such as halogen-metal exchange or directed metalation, allowing for the introduction of substituents onto the aromatic ring without affecting the ester group. msu.edunih.gov This provides a pathway to synthesize more complex, functionalized benzoate derivatives that would be inaccessible using traditional Grignard or organolithium reagents.

An in-depth analysis of the synthetic routes and chemical modifications of this compound reveals a landscape rich with strategic chemical transformations. This article focuses exclusively on the methodologies for its synthesis, derivatization, and the mechanistic underpinnings of these processes.

Computational Chemistry and Theoretical Modeling of Methyl 2,3 Difluoro 4 Hexyloxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, optimized geometry, and various spectroscopic properties, offering a detailed picture of Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is particularly effective for studying medium to large-sized molecules like this compound. DFT methods are used to determine the molecule's ground-state electronic structure and to perform geometry optimization, which locates the minimum energy conformation of the molecule. epstem.netepstem.net

The process involves selecting a functional, such as the widely used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known to provide reliable results for organic molecules. researchgate.net Geometry optimization calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of the atoms in this compound.

Furthermore, DFT calculations can elucidate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dntb.gov.ua The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. epstem.net

For a structurally similar compound, 4-ethoxy-2,3-difluoro benzamide (B126), DFT calculations have been performed to determine its optimized geometry. The results from such a study illustrate the type of structural data that can be obtained for this compound.

Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound (4-ethoxy-2,3-difluoro benzamide) Calculated by DFT/B3LYP Method

Parameter Bond Length (Å) / Bond Angle (°)
C1–C2 1.395
C2–F8 1.352
C3–F9 1.359
C4–O10 1.358
C1–C7 1.503
C2–C1–C6 119.5
F8–C2–C3 118.9
C4–O10–C17 118.2

Data derived from studies on a structurally related benzamide analog to illustrate typical computational outputs. researchgate.net

Beyond DFT, other quantum mechanical methods are available for probing molecular properties.

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio method, providing a foundational understanding of the electronic structure. While computationally demanding, higher-level ab initio methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), offer greater accuracy for molecular properties. dtic.mil These methods are valuable for benchmarking the results from more cost-effective methods like DFT.

Semi-Empirical Methods : These methods utilize a simplified theoretical framework (often based on Hartree-Fock) and incorporate parameters derived from experimental data to accelerate calculations. dtic.milwikipedia.org Methods like AM1, PM3, and the more recent PM6 and PM7, are significantly faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary, high-throughput screening of molecular properties. researchgate.net While their accuracy is lower and depends on the quality of the parameterization for the specific elements involved, they can provide useful initial geometries and insights into electronic properties before more rigorous computations are undertaken. scispace.comresearchgate.net

The accuracy of any quantum chemical calculation is determined by the "level of theory," which is the combination of the chosen method (e.g., HF, B3LYP) and the basis set. uni-rostock.de A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals.

The choice of basis set is a critical compromise between accuracy and computational expense. google.com

Minimal Basis Sets (e.g., STO-3G) : These are the smallest and computationally cheapest, using one basis function per atomic orbital. They are suitable for very large systems or for initial, qualitative assessments. gaussian.com

Split-Valence Basis Sets (e.g., 3-21G, 6-31G) : These are more flexible and accurate, using multiple basis functions for each valence atomic orbital. uni-rostock.de This allows the model to better describe the distribution of electrons in chemical bonds.

Polarized Basis Sets (e.g., 6-31G(d,p)) : These include polarization functions (d-functions on heavy atoms, p-functions on hydrogens) that allow for non-spherical distortion of the atomic orbitals. gaussian.com This is crucial for accurately describing chemical bonding and intermolecular interactions.

Diffuse Functions (e.g., 6-31+G(d,p)) : These are large, spread-out functions added to the basis set to better describe anions, lone pairs, and weak, non-covalent interactions. google.comgaussian.com

A common and reliable level of theory for geometry optimization and frequency calculations of organic molecules like this compound is B3LYP/6-31G(d,p). epstem.net For higher accuracy in energy calculations, a larger basis set such as 6-311++G(d,p) or one from the correlation-consistent family (e.g., cc-pVTZ) might be employed. researchgate.netchemrxiv.org

Table 2: Overview of Common Basis Sets in Quantum Chemistry

Basis Set Description Typical Application
STO-3G Minimal basis set Initial geometry guesses, very large molecules
3-21G Split-valence basis set Small to medium molecules, preliminary calculations
6-31G(d,p) Split-valence with polarization functions Standard for geometry optimization and frequencies
6-311++G(d,p) Triple-split valence with polarization and diffuse functions High-accuracy energies, systems with anions

Molecular Dynamics and Conformational Analysis

While quantum calculations reveal static molecular properties, molecular dynamics (MD) simulations and conformational analysis explore the molecule's dynamic behavior, flexibility, and the various shapes it can adopt.

Molecular dynamics simulations model the movement of atoms in this compound over time by solving Newton's equations of motion. These simulations provide a virtual window into the molecule's behavior, revealing its flexibility, particularly that of the hexyloxy side chain. The hexyloxy group is not rigid; its bonds can rotate and vibrate, allowing the chain to adopt numerous conformations.

MD simulations can show how the molecule interacts with a solvent, how it folds or extends its alkyl chain, and the timescales of these motions. Studies on related 4-(hexyloxy)benzoate derivatives have shown that the flexibility and orientation of the hexyloxy chain are critical for their biological activity and interaction with receptors. biorxiv.orgbiorxiv.org Similar simulations on this compound could provide crucial information on its dynamic conformational preferences and how it presents itself for intermolecular interactions.

The hexyloxy and methyl ester groups of this compound can rotate around their single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for converting between them.

A common technique is to perform a Potential Energy Surface (PES) scan. In this approach, a specific dihedral angle—for example, the angle defining the orientation of the hexyloxy group relative to the benzene (B151609) ring—is systematically rotated, and the molecule's energy is calculated at each step using a quantum chemical method. researchgate.net This process generates a profile of energy versus dihedral angle, revealing the low-energy conformers and the high-energy transition states that separate them.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting the spectroscopic profile of this compound, which can be correlated with experimental data for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the electron-withdrawing fluorine atoms and the electron-donating hexyloxy group.

The fluorine atoms at positions 2 and 3 are expected to cause a downfield shift for the adjacent aromatic protons and carbons due to their inductive effect. Conversely, the hexyloxy group at position 4 will likely cause an upfield shift for the neighboring protons and carbons. The methyl ester group will also have a characteristic set of chemical shifts. The predicted values serve as a valuable reference for the interpretation of experimental NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted Chemical Shift (ppm)Influencing Factors
Aromatic CH6.8 - 7.8Electron-withdrawing fluorine atoms, electron-donating hexyloxy group
Methoxy (B1213986) CH₃~3.9Ester group
Hexyloxy CH₂~4.1Proximity to the aromatic ring
Hexyloxy CH₂ (chain)1.3 - 1.8Alkyl chain environment
Hexyloxy CH₃~0.9Terminal methyl group
Carbonyl C=O~165Ester functionality
Aromatic C-F140 - 160Direct attachment to fluorine
Aromatic C-O~150Attachment to the hexyloxy group
Aromatic C-H110 - 130Position on the aromatic ring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical frequency calculations can predict the vibrational modes of this compound.

Key predicted vibrational frequencies include a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720 cm⁻¹. The C-F stretching vibrations are expected in the 1100–1250 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages are also identifiable. These calculated frequencies, when scaled appropriately, can be compared with experimental IR and Raman spectra to confirm the presence of specific functional groups and to aid in the complete vibrational assignment.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch (Ester)1710 - 1730
C=C Stretch (Aromatic)1400 - 1600
C-F Stretch1100 - 1250
C-O Stretch (Ester and Ether)1000 - 1300
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the main electronic transitions are expected to be π-π* transitions associated with the aromatic ring. Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax).

Substituted benzoates typically exhibit intense absorption bands below 300 nm. mdpi.com The presence of the difluoro and hexyloxy substituents on the benzene ring will influence the energy of the molecular orbitals and thus the wavelength of these transitions. The predicted UV-Vis spectrum is a valuable tool for understanding the electronic structure and for correlating with experimental measurements.

Interactive Data Table: Predicted Electronic Transitions

Transition TypePredicted λmax Range (nm)
π-π240 - 280
n-π~300 (less intense)

Intermolecular Interactions and Packing Arrangements

The way molecules of this compound interact with each other in the solid state is crucial for determining its crystal structure and physical properties. Computational modeling can be used to analyze these non-covalent interactions.

While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds may form.

Of particular interest is the potential for halogen bonding. The fluorine atoms, being highly electronegative, can participate in halogen bonds, acting as halogen bond acceptors. These interactions, though weaker than classical hydrogen bonds, can play a significant role in the crystal packing.

Computational Insights into Mesophase Behavior

Computational chemistry and theoretical modeling serve as powerful tools to elucidate the relationship between molecular structure and the mesophase behavior of liquid crystalline materials like this compound. While specific computational studies exclusively focused on this exact molecule are not extensively available in public literature, insights can be drawn from theoretical investigations of structurally similar fluorinated benzoate (B1203000) liquid crystals. Density Functional Theory (DFT) is a commonly employed method to predict molecular properties that govern liquid crystal phase formation and stability.

Molecular Geometry and Conformation

Computational studies on related fluorinated phenyl benzoate derivatives consistently reveal that the core structure tends to be nearly planar. The dihedral angles between the phenyl rings are typically small, which contributes to the molecule's linearity. The hexyloxy tail, being a flexible alkyl chain, can adopt various conformations. DFT calculations can determine the most energetically favorable conformations, which often involve an extended, all-trans arrangement of the alkyl chain, further enhancing the rod-like shape of the molecule. This linearity is crucial for the anisotropic packing required for mesophase formation.

Table 1: Representative Calculated Geometrical Parameters for a Structurally Similar Difluoro-Alkoxy-Benzoate Liquid Crystal

ParameterCalculated Value
Dihedral Angle (Ring 1 - Ring 2)~ 5-15°
Molecular Length~ 20-25 Å
Aspect Ratio (Length/Width)~ 3.0-4.0

Note: The data in this table is representative of typical values found for structurally analogous compounds in the absence of specific published data for this compound.

Intermolecular Interactions and Electronic Properties

The stability and type of mesophase are governed by the nature and strength of intermolecular interactions. These interactions are a combination of attractive (van der Waals, dipole-dipole) and repulsive forces. Computational methods can quantify these interactions and provide insights into how they influence molecular packing.

Dipole Moment and Polarizability: The substitution of hydrogen with highly electronegative fluorine atoms significantly alters the electronic properties of the molecule. The strong C-F bond dipoles result in a significant molecular dipole moment. The magnitude and direction of the net dipole moment are critical for the dielectric properties of the liquid crystal and can influence the formation of polar-ordered smectic phases.

Molecular Electrostatic Potential (MEP): MEP maps are a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for intermolecular interactions. In fluorinated benzoates, regions of negative electrostatic potential are typically located around the electronegative fluorine and oxygen atoms, while positive potential is found on the hydrogen atoms of the benzene rings and the alkyl chain. These maps can help to understand how neighboring molecules will align to maximize favorable electrostatic interactions, which is fundamental to the self-assembly process in the liquid crystalline state.

Table 2: Representative Calculated Electronic Properties for a Structurally Similar Difluoro-Alkoxy-Benzoate Liquid Crystal

PropertyCalculated Value
Dipole Moment (Debye)~ 3.0 - 4.5 D
Average Polarizability (ų)~ 30 - 35 ų
HOMO Energy (eV)~ -6.5 to -7.0 eV
LUMO Energy (eV)~ -1.0 to -1.5 eV
HOMO-LUMO Gap (eV)~ 5.0 - 6.0 eV

Note: The data in this table is representative of typical values found for structurally analogous compounds in the absence of specific published data for this compound.

Despite a comprehensive search for scientific literature, no specific data regarding the mesophase characterization or thermal analysis of the chemical compound this compound could be located.

Extensive queries were conducted to find information on its potential nematic, smectic, and cholesteric liquid crystalline phases, as well as data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These searches included various combinations of the compound's name with terms such as "liquid crystal," "mesophase," "nematic," "smectic," "cholesteric," "DSC," "TGA," "thermal analysis," and "synthesis and properties."

Therefore, the requested article, which was to be strictly based on detailed research findings for this particular compound, cannot be generated due to the absence of available data in the public domain based on the performed searches.

Material Science Applications and Liquid Crystalline Behavior

Optical and Electro-Optical Properties

The optical and electro-optical characteristics of Methyl 2,3-difluoro-4-(hexyloxy)benzoate are fundamental to its application in liquid crystal devices. These properties are primarily determined by the collective orientation and response of the molecules to external stimuli like light and electric fields.

Polarized Optical Microscopy (POM) for Texture Analysis

Polarized Optical Microscopy (POM) is a crucial technique for identifying the mesophases of liquid crystalline materials by observing their unique optical textures. researchgate.net For compounds structurally similar to this compound, POM is used to determine phase transition temperatures and identify specific mesophases such as nematic, smectic, and cholesteric phases. researchgate.nettcichemicals.com The textures observed, which arise from the anisotropic nature of the liquid crystal, allow for the characterization of the molecular arrangement. tandfonline.com For instance, the nematic phase typically exhibits a Schlieren texture, while smectic phases often display focal conic fan textures. researchgate.net These observations are critical for confirming the type and temperature range of the liquid crystalline phases formed by the compound.

UV-Vis Spectroscopy for Optical Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within the liquid crystal molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. In mesogenic molecules like this compound, these transitions are typically associated with the aromatic core. rsc.org Theoretical and experimental studies on related alkoxy benzoate (B1203000) liquid crystals use UV-Vis spectroscopy to understand photostability and the effect of molecular structure on absorption behavior. orientjchem.org The data obtained provides insight into the electronic properties that influence the material's performance in optical applications.

Structure-Mesophase Relationship Investigations

The relationship between the molecular structure of this compound and its liquid crystalline behavior is a key area of research. Modifications to the fluoro-substituents or the alkoxy chain can profoundly alter the stability, range, and type of mesophases observed.

Influence of Fluoro-Substituents on Liquid Crystalline Properties

The inclusion of fluorine atoms in the mesogenic core has a significant impact on the compound's physical and mesomorphic properties. nih.gov The high electronegativity of fluorine introduces strong dipole moments, which alter intermolecular forces and molecular packing. nih.govnih.gov Lateral fluoro-substitutions, such as the 2,3-difluoro pattern, can affect phase stability, transition temperatures, and the breadth of mesophase ranges. researchgate.nettandfonline.com In many cases, fluorination enhances the thermal stability of smectic phases due to increased lateral interactions. nih.gov Compared to non-fluorinated analogs, fluorinated liquid crystals often exhibit unique characteristics like lower viscosity and modified dielectric anisotropy, making them suitable for advanced display technologies. nih.govresearchgate.net Studies on various fluorinated benzoate and terphenyl systems show that the number and position of fluorine atoms are critical in determining the self-assembly behavior and resulting mesophases. nih.govtandfonline.com

Table 1. Comparative Mesomorphic Properties of Fluorinated Liquid Crystals.
Compound StructureSubstitution PatternObserved MesophasesKey Influence of Fluorine
Benzoate CoreNon-fluorinatedNematicBaseline for comparison.
Benzoate CoreMono-fluoro (lateral)NematicDecreases nematic stability (clearing point). researchgate.net
Benzoate CoreDi-fluoro (lateral)Nematic, Smectic AEnhances smectic phase stability. nih.gov
Terphenyl CoreIncreasing number of F atomsNematicNarrows the nematic phase range upon heating. nih.gov
Table 2. Effect of Alkoxy Chain Length on Mesophase Behavior in Benzoate-based Liquid Crystals.
Alkoxy Chain Length (n)Typical Mesophase BehaviorGeneral Trend
Short (n < 6)Predominantly NematicLower clearing points, less ordered phases. nih.gov
Medium (n = 6-10)Nematic and/or Smectic AIncreased tendency for smectic phase formation. mdpi.com
Long (n > 10)Predominantly SmecticHigher stability of smectic phases, sometimes clearing points decrease after an initial increase. nih.gov

Role of Molecular Geometry and Non-Covalent Interactions in Mesophase Formation

The formation of liquid crystalline phases, or mesophases, in compounds like this compound is intricately linked to their molecular geometry and the subtle balance of non-covalent interactions. The presence of the 2,3-difluoro substitution pattern on the phenyl ring, combined with the hexyloxy chain, significantly influences the molecule's shape, polarity, and ability to self-assemble into ordered, yet fluid, structures.

Research into related structures, such as resorcyl di[4-(4-alkoxy-2,3-difluorophenyl)ethynyl] benzoate liquid crystals, has shed light on the impact of the 2,3-difluoro-4-alkoxy substitution. In these bent-core molecules, this specific fluorination pattern has been observed to induce achiral antiferroelectric phases, a property not seen in their non-fluorinated counterparts. researchgate.net This highlights the critical role of the fluorine atoms in directing the intermolecular interactions that lead to specific mesophase formation. The high electronegativity and small size of fluorine atoms can alter the molecule's dipole moment and polarizability, which in turn affects the delicate balance of forces required for liquid crystal phase formation. researchgate.net

Non-covalent interactions are the cornerstone of self-assembly in liquid crystals. These include:

Dipole-dipole interactions: The fluorine atoms introduce strong dipoles into the molecule, leading to significant electrostatic interactions that influence molecular packing.

π-π stacking: The aromatic benzoate core allows for stacking interactions between molecules, contributing to the stability of the mesophase.

The strategic placement of fluorine atoms can modulate these interactions. For instance, lateral fluorosubstitution can decrease nematic stability by altering the molecular shape and increasing intermolecular distances, while in other cases, it can enhance the formation of smectic phases. researchgate.net

Table 1: Influence of Substitution on Mesophase Behavior in Related Benzoate Systems

Compound FamilySubstitution PatternObserved MesophasesKey Findings
Resorcyl di[4-(4-alkoxy-2,3-diflorophenyl)ethynyl] benzoates2,3-difluoro-4-alkoxyAchiral antiferroelectric phasesFluorine substitution is critical for the formation of this specific phase. researchgate.net
4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester4-n-alkoxyEnantiotropic nematicDemonstrates the tendency of alkoxy benzoates to form nematic phases. semanticscholar.org
p-alkoxybenzoic acidsp-alkoxyNematic, SmecticForm liquid crystal phases through the self-assembly of hydrogen-bonded dimers. hartleygroup.org

Advanced Liquid Crystal Applications

The unique properties of fluoro-benzoate units, such as those found in this compound, make them attractive for incorporation into more complex and functional liquid crystal architectures.

Cholesteric Fluoropolymers and Related Architectures

Cholesteric liquid crystals are known for their helical structure, which gives them unique optical properties, such as selective reflection of light. The introduction of chiral centers into a nematic liquid crystal or the use of chiral molecules can induce a cholesteric phase. Fluoropolymers, with their inherent thermal and chemical stability, are excellent backbones for side-chain liquid crystal polymers.

By attaching fluorinated benzoate mesogens, potentially including chiral derivatives of this compound, to a polymer backbone, it is possible to create cholesteric fluoropolymers. The fluorine atoms in the mesogenic side chains can enhance the stability of the polymer and influence the pitch of the cholesteric helix. The repulsive nature of fluoroalkyl chains can also be utilized to control the self-assembly and mechanical properties of the resulting polymer. nih.gov These materials have potential applications in optical films, sensors, and reflective displays. The high density of side chains in such polymers can significantly affect their surface free energies and hydrophobicity. kobe-u.ac.jp

Supermolecular Liquid Crystals Incorporating Fluoro-Benzoate Units

Supramolecular chemistry offers a powerful approach to constructing complex and functional materials through non-covalent interactions. In the context of liquid crystals, hydrogen bonding is a particularly effective tool for creating self-assembled structures with mesomorphic properties.

Ferroelectric Liquid Crystal Compounds Derived from Benzoate Scaffolds

Ferroelectric liquid crystals (FLCs) are a class of materials that exhibit spontaneous electric polarization and can be switched rapidly between two states by an electric field, making them suitable for fast-switching display devices. Chiral smectic C (SmC*) phases are the most common type of FLCs.

The incorporation of fluorine atoms into liquid crystal molecules is a common strategy for designing FLCs. The strong dipole moment associated with the C-F bond can contribute to a large spontaneous polarization. Benzoate scaffolds are frequently used as the core of FLC molecules. By designing chiral molecules that incorporate the 2,3-difluoro-4-(hexyloxy)benzoate unit, it is possible to create novel FLC compounds. The specific substitution pattern of the fluorine atoms and the length of the alkoxy chain would be expected to have a significant impact on the mesomorphic properties, such as the thermal range of the SmC* phase and the magnitude of the spontaneous polarization. Research on related bent-core molecules with 2,3-difluorotolane units has shown the induction of antiferroelectric phases, suggesting that the 2,3-difluoro substitution pattern is a promising motif for creating polar liquid crystal phases. researchgate.net

Medicinal Chemistry Research Trajectories As a Synthetic Scaffold

Role as an Intermediate in Complex Molecule Synthesis

In the intricate process of drug development, the quality and versatility of chemical intermediates are paramount, as they form the foundational building blocks for new therapeutic agents. nbinno.com Compounds like Methyl 2,3-difluoro-4-(hexyloxy)benzoate serve as key intermediates, providing a pre-functionalized core that streamlines the synthesis of complex target molecules. arborpharmchem.com

This compound is well-suited as a precursor for advanced pharmaceutical intermediates. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing points for molecular extension. The difluorinated phenyl ring is chemically stable and can participate in various coupling reactions, while the hexyloxy group can be modified or serve as a crucial pharmacophoric element. This multi-functional nature allows chemists to build upon this scaffold to create more elaborate structures required for potent and selective drugs.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a highly efficient starting point for drug discovery. nih.govresearchgate.net While not a privileged scaffold in itself, the fluorinated benzoate (B1203000) motif is a key component in the construction of larger, more complex structures that exhibit such properties. nih.gov By incorporating the this compound core into a synthetic strategy, researchers can access novel compounds based on established privileged structures, such as those targeting G-protein coupled receptors or kinases, thereby increasing the probability of identifying biologically active molecules. nih.govmdpi.com

Scaffold Derivatization for Target-Oriented Synthesis

The true value of a scaffold like this compound lies in its potential for derivatization. By systematically modifying its functional groups, medicinal chemists can fine-tune its properties for a specific biological target.

In modern drug discovery, large collections of compounds, known as chemical libraries, are screened to identify initial "hits." Fluorinated fragments are particularly valuable in these libraries. nih.gov The fluorinated benzoate core of this compound makes it an ideal motif for inclusion in such libraries. The presence of fluorine allows for the use of powerful screening techniques like ¹⁹F NMR spectroscopy, which can rapidly detect binding between the fragment and a target protein. nih.gov This enables the efficient identification of promising lead compounds from a large and diverse collection.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. nih.gov The scaffold of this compound offers several points for modification to explore SAR. For instance, the length and branching of the alkoxy chain can be altered to probe hydrophobic pockets in a target's binding site. The position and number of fluorine atoms can be changed to modulate the electronics and binding interactions of the aromatic ring. nih.govresearchgate.net This systematic modification provides a detailed picture of how chemical structure relates to biological activity. nih.gov

The following interactive table illustrates a hypothetical SAR study based on the this compound scaffold, showing how modifications could influence receptor binding affinity.

Compound ID R Group (Position 4) Fluorine Pattern Relative Binding Affinity (IC₅₀)
Parent -O-(CH₂)₅CH₃ (Hexyloxy)2,3-difluoro1.0x
Analog A -O-(CH₂)₃CH₃ (Butoxy)2,3-difluoro2.5x
Analog B -O-(CH₂)₇CH₃ (Octyloxy)2,3-difluoro0.8x
Analog C -O-(CH₂)₅CH₃ (Hexyloxy)2-fluoro5.2x
Analog D -O-(CH₂)₅CH₃ (Hexyloxy)3,4-difluoro1.5x

Rational drug design involves creating molecules specifically engineered to interact with a known biological target. A key target in cancer research is the eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in tumors and promotes the translation of cancer-related proteins. nih.govbiorxiv.orgnih.gov The development of eIF4E inhibitors is a significant therapeutic goal. biorxiv.org

The design of potent inhibitors often relies on creating molecules that can fit precisely into the cap-binding pocket of eIF4E. researchgate.net A scaffold like this compound can serve as a starting point for the rational design of such inhibitors. The difluorophenyl ring can engage in favorable interactions with amino acid residues in the binding site, while the hexyloxy tail can be designed to occupy a hydrophobic channel. By modifying the ester group to mimic the phosphate (B84403) interactions of the natural ligand, it is conceivable to develop novel analogs for receptor binding studies aimed at producing potent and cell-permeable eIF4E inhibitors. researchgate.net

Computational Approaches in Medicinal Chemistry Design

The application of computational methods to this compound allows for a theoretical evaluation of its potential as a medicinal scaffold. These techniques are instrumental in the rational design of novel drugs by simulating molecular interactions and properties, thereby guiding synthetic efforts and prioritizing candidates for further experimental testing.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this method is employed to forecast its binding affinity and mode of interaction with various protein targets. The process involves sampling a wide range of ligand conformations and orientations within the protein's active site and scoring them based on a force field that approximates the binding energy.

Research in this area often focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For instance, the fluorine atoms on the benzoate ring can modulate the electronic properties of the molecule and participate in specific interactions, while the hexyloxy tail can occupy hydrophobic pockets within the binding site. The results from docking studies are typically presented in data tables that summarize binding energies and interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound against Target Protein X

Docking Score (kcal/mol) Interacting Residues Interaction Type
-8.5 TYR 234, LEU 345 Hydrogen Bond, Hydrophobic
-8.2 PHE 456, VAL 210 Pi-Pi Stacking, Hydrophobic

Conformational Analysis in Pharmaceutical Design Contexts

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for understanding its flexibility and the range of shapes it can adopt. nih.gov This is particularly important for the flexible hexyloxy chain, as its conformation can significantly influence how the molecule fits into a receptor's binding site.

Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.gov These studies can reveal the energetic barriers between different conformations and the probability of the molecule adopting a bioactive conformation. The planarity of the difluorobenzoate ring and the rotational freedom around the ester and ether linkages are key areas of investigation.

Table 2: Calculated Relative Energies of Key Conformers of this compound

Conformer ID Dihedral Angle (C3-C4-O-C1') Relative Energy (kcal/mol)
1 180° (anti-periplanar) 0.00
2 60° (gauche) 1.25

Quantum Chemical Descriptors for Pharmacophore Modeling

Quantum chemical calculations provide a detailed description of the electronic structure of this compound. researchgate.net Descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and partial atomic charges, are vital for pharmacophore modeling. researchgate.net

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, these features would include hydrogen bond acceptors (the ester and ether oxygens), hydrophobic regions (the hexyloxy chain and the aromatic ring), and potentially halogen bond donors (the fluorine atoms). Quantum chemical descriptors help to refine the definition and placement of these pharmacophoric features, leading to more accurate models for virtual screening and lead optimization. researchgate.net

Table 3: Selected Quantum Chemical Descriptors for this compound

Descriptor Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Future Research Directions and Emerging Areas

Development of Novel, Greener Synthetic Routes for Fluorinated Benzoates

The traditional synthesis of fluorinated benzoates often involves hazardous reagents and energy-intensive processes, which presents significant environmental and economic challenges. chemistryjournals.net A key area of future research is the development of more sustainable and efficient synthetic methodologies. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, provide a framework for these innovations. chemistryjournals.net

Emerging strategies focus on replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, a greener route for producing fluorinated aromatics using copper(II) fluoride (B91410) has been demonstrated, which could reduce the waste associated with conventional methods. researchgate.net Biocatalysis, leveraging enzymes for chemical transformations, also presents a promising avenue for designing more environmentally benign synthetic pathways for high-value chemicals. researchgate.net Research in this area will likely concentrate on discovering and engineering enzymes capable of performing specific fluorination and esterification reactions under mild conditions.

Green Synthesis StrategyPotential Application for Fluorinated BenzoatesKey Benefits
Alternative Solvents Utilizing water, ionic liquids, or supercritical fluids in esterification and fluorination steps. chemistryjournals.netReduces use of volatile, toxic organic solvents.
Biocatalysis Employing engineered enzymes for regioselective fluorination or esterification. researchgate.netHigh selectivity, mild reaction conditions, reduced byproducts.
Catalytic Processes Developing novel catalysts, such as copper(II) fluoride, for direct C-H fluorination. researchgate.netImproves atom economy and reduces waste streams.
Flow Chemistry Implementing continuous flow reactors for synthesis. chemistryjournals.netEnhanced safety, better process control, and easier scalability.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of methyl 2,3-difluoro-4-(hexyloxy)benzoate is essential for process optimization and quality control. Advanced in-situ spectroscopic techniques are critical for real-time monitoring of chemical reactions as they occur, providing valuable insights into transient intermediates and reaction dynamics. numberanalytics.comspectroscopyonline.com

Techniques such as time-resolved and spatially resolved in-situ spectroscopy can track the concentration of reactants, intermediates, and products throughout the synthesis. numberanalytics.com Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for this purpose, each with specific advantages depending on the reaction conditions and the molecular species being studied. spectroscopyonline.com For instance, photonic crystal fibers can be used as nano-reactors for monitoring liquid-phase reactions with high temporal resolution. fau.eu The application of these techniques will enable more precise control over the synthesis of fluorinated benzoates, leading to higher yields and purity.

Spectroscopic TechniqueInformation ProvidedRelevance to Synthesis
Time-Resolved IR/Raman Real-time concentration profiles of reactants and products. numberanalytics.comOptimization of reaction time, temperature, and catalyst loading.
Spatially Resolved Spectroscopy Spatial distribution of species in heterogeneous reactions. numberanalytics.comUnderstanding catalyst performance and deactivation.
In-Situ NMR Detailed structural information on intermediates. researchgate.netElucidation of complex reaction mechanisms.

Multiscale Computational Modeling for Predicting Supramolecular Assemblies

The liquid crystalline behavior of this compound arises from the specific way its molecules self-assemble. Predicting these supramolecular structures is a significant challenge that can be addressed through multiscale computational modeling. nih.gov Such models can bridge the gap between molecular properties and macroscopic material behavior. nih.gov

Computational approaches can simulate how modifications to the molecular structure, such as the position of fluorine atoms or the length of the hexyloxy chain, affect the stability and morphology of the resulting liquid crystal phases. researchgate.netrsc.orgbohrium.com This predictive capability is invaluable for designing new fluorinated benzoates with tailored mesomorphic properties. mdpi.combohrium.com By simulating the interactions between molecules, it is possible to understand the formation of different liquid crystal phases (e.g., nematic, smectic) and predict key properties like transition temperatures. shu.ac.uk These computational tools accelerate the discovery of new materials by allowing for virtual screening before committing to laboratory synthesis. nih.gov

Modeling ScaleFocus of SimulationPredicted Properties
Quantum Mechanics (QM) Electronic structure and intermolecular forces.Dipole moments, polarizability.
Molecular Dynamics (MD) Self-assembly of molecules over time. shu.ac.ukPhase behavior, transition temperatures, defect structures. umd.edu
Continuum Models Macroscopic material properties. nih.govElastic constants, viscosity, dielectric anisotropy. shu.ac.uk

Exploration of New Material Science Paradigms Beyond Liquid Crystals

While fluorinated benzoates are primarily known for their liquid crystal applications, their unique properties, stemming from the inclusion of fluorine, open doors to other areas of materials science. researchgate.netrsc.org Future research will explore paradigms beyond traditional liquid crystal displays. The high polarity and steric effects of the fluoro substituents can be leveraged in the design of advanced functional materials. rsc.org

Potential application areas include organic photovoltaics, where the electronic properties of fluorinated compounds can be advantageous, and in the development of specialized polymers and surfactants. researchgate.net The distinct hydrophobicity conferred by fluorination could also be exploited in creating novel coatings and self-cleaning surfaces. rsc.org Research into these new applications will require a multidisciplinary approach, combining organic synthesis with materials engineering and characterization.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The discovery and optimization of new materials can be significantly accelerated by integrating automated synthesis with high-throughput screening (HTS). nih.gov This approach allows for the rapid generation of libraries of related compounds and the subsequent fast evaluation of their properties. rsc.orgresearchgate.net

For fluorinated benzoates, an automated platform could synthesize a large number of derivatives by systematically varying the substituents on the benzene (B151609) ring and the length of the alkyl chain. rsc.org These compound libraries could then be rapidly screened for their liquid crystalline properties, such as phase transition temperatures and dielectric anisotropy. researchgate.net This methodology not only speeds up the discovery process but also enables the development of detailed structure-property relationships that can guide the design of future materials. youtube.com The use of acoustic dispensing technology allows for synthesis on a nanomole scale, making the process more efficient and environmentally friendly. nih.gov

Sustainable Chemistry Approaches in Synthesis and Application

A holistic approach to the lifecycle of fluorinated benzoates, incorporating the principles of sustainable chemistry, is a critical future direction. This extends beyond greener synthesis to include the environmental impact of their application and end-of-life. The use of fluorinated ionic liquids as potentially greener media for certain applications is an area of active investigation. acs.org

Research will focus on designing molecules that are not only functional but also have a reduced environmental footprint. This includes considerations for biodegradability and the potential for recycling. For example, developing synthetic routes that utilize renewable feedstocks is a key goal of green chemistry. chemistryjournals.net Furthermore, creating processes that minimize waste and energy consumption during both synthesis and application will be paramount. eurekalert.orgsciencedaily.com The overarching aim is to ensure that the next generation of materials based on fluorinated benzoates is developed with sustainability as a core principle.

Q & A

Q. What are the recommended synthetic routes for Methyl 2,3-difluoro-4-(hexyloxy)benzoate?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach begins with 2,3-difluoro-4-hydroxybenzoic acid derivatives. Key steps include:

Etherification: Reacting 2,3-difluoro-4-hydroxybenzoate with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hexyloxy group .

Esterification: Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base .
Example Protocol (from patents):

  • Silica gel column chromatography (EtOAc/MeOH gradient) for purification, yielding ~90% pure product .

Q. How is the compound purified post-synthesis?

  • Methodological Answer: Purification often employs silica gel column chromatography with optimized solvent systems. For example:
  • A 9:1 ratio of ethyl acetate to methanol effectively separates the target compound from unreacted starting materials and byproducts .
  • Critical Note: Moisture-sensitive intermediates (e.g., boronic acids) require inert atmospheres during handling to prevent hydrolysis .

Q. What analytical methods confirm the compound’s structure and purity?

  • Methodological Answer:
  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed m/z 428 [M+H]+ matches theoretical mass) .
  • HPLC (High-Performance Liquid Chromatography): Retention time (e.g., 0.61 minutes under SQD-FA05 conditions) verifies purity and identity .
  • 1H NMR: Characteristic peaks for hexyloxy protons (δ ~1.2–1.6 ppm) and aromatic fluorine coupling patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for etherification .
  • Catalysis: Adding catalytic iodide (e.g., KI) accelerates alkylation by facilitating halide exchange .
  • Temperature Control: Maintaining 60–80°C during esterification minimizes side reactions like transesterification .
    Data Table:
Condition VariationYield (%)Purity (HPLC)
DMF, 80°C, KI8595%
DMSO, 60°C, no KI7288%
(Data derived from )

Q. How to resolve discrepancies in LCMS/HPLC data across studies?

  • Methodological Answer: Discrepancies often arise from:
  • Column Variability: Different stationary phases (e.g., C18 vs. phenyl-hexyl) alter retention times. Standardize columns using reference compounds .
  • Ionization Efficiency: LCMS data may vary with ionization sources (e.g., ESI vs. APCI). Validate with deuterated internal standards .
    Case Study: A retention time shift from 0.61 to 0.95 minutes was attributed to a morpholine-containing byproduct in a similar fluorobenzoate synthesis .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Methodological Answer:
  • Competitive Alkylation: The hexyloxy group’s steric bulk can lead to para-substitution or dimerization. Monitor via TLC and quench reactions at 85% conversion .
  • Hydrolysis Risk: Fluorine substituents increase electrophilicity, making intermediates prone to hydrolysis. Use anhydrous solvents and molecular sieves .
    Advanced Analysis:
    DFT calculations suggest fluorine’s electron-withdrawing effect lowers the activation energy for nucleophilic attack at the 4-position, favoring desired product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.